

The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1–7) Agonist

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVE 0991 is a pioneering synthetic, nonpeptide agonist of the Mas receptor, the primary receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of **AVE 0991**. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological effects and the methodologies employed in its investigation.

Introduction: The Renin-Angiotensin System and the Protective Axis

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical axis, comprising Angiotensin II (Ang II), the Angiotensin-Converting Enzyme (ACE), and the Angiotensin II Type 1 (AT1) receptor, is known for its vasoconstrictive and pro-inflammatory effects, a counter-regulatory or "protective" axis has been identified. This axis consists of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-7), and the Mas receptor.[1][2] Ang-(1-7) typically opposes the actions of Ang II, eliciting vasodilatory, anti-proliferative, and anti-inflammatory responses.[1] However, the therapeutic utility of the peptide Ang-(1-7) is limited by its short half-life and susceptibility to enzymatic degradation.[3]



This necessitated the development of a stable, orally active, nonpeptide agonist, leading to the discovery of **AVE 0991**.[1]

Discovery and Chemical Profile of AVE 0991

AVE 0991, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]methyl]imidazole, was developed as a nonpeptide mimic of Ang-(1-7).[4] Its synthesis involves a critical cross-coupling reaction between imidazole and thiophene building blocks, with the Stille reaction proving more effective than the Suzuki reaction for large-scale synthesis.[5] As a synthetic organic compound, **AVE 0991** is orally active and resistant to proteolytic degradation, offering a significant advantage over its endogenous peptide counterpart.[1]

Mechanism of Action: A Selective Mas Receptor Agonist

AVE 0991 functions as a selective agonist for the Mas receptor.[1][6][7] This has been demonstrated through multiple lines of evidence:

- Competitive Binding: **AVE 0991** competes with radiolabeled Ang-(1-7) for binding to the Mas receptor in various tissues and cell lines.[6][8]
- Functional Assays: The physiological effects of AVE 0991 are blocked by Mas receptor antagonists, such as A-779.[7][9]
- Knockout Models: The effects of AVE 0991 are absent in Mas-knockout mice, confirming the receptor's essential role in mediating its actions.[7][10]

Upon binding to the Mas receptor, **AVE 0991** initiates a cascade of intracellular signaling events, most notably the production of nitric oxide (NO), which plays a key role in its vasodilatory and cardioprotective effects.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on **AVE 0991**.



Table 1: In Vitro Binding Affinity and Potency of AVE 0991

Parameter	Cell/Tissue Type	Value	Reference
IC50	Bovine Aortic Endothelial Cell Membranes	21 ± 35 nmol/L	[8][11]
IC50	Mas-transfected COS cells	4.75 x 10 ⁻⁸ mol/L	[6][12]

Table 2: In Vitro Effects of AVE 0991 on Nitric Oxide and Superoxide Production

Parameter	Cell Type	Concentration	Effect	Reference
NO Release	Bovine Aortic Endothelial Cells	10 μmol/L	295 ± 20 nmol/L	[8][11]
O2 ⁻ Release	Bovine Aortic Endothelial Cells	10 μmol/L	18 ± 2 nmol/L	[8][11]

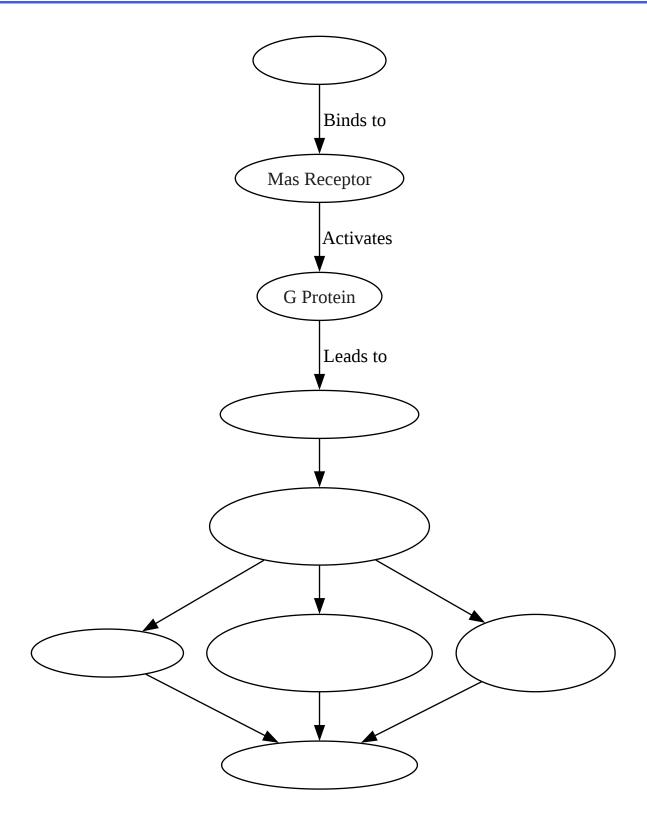
Table 3: In Vivo Cardiovascular and Renal Effects of AVE 0991



Animal Model	Parameter	Treatment Dose	Effect	Reference
Normal Wistar Rats	Perfusion Pressure	1 week treatment	Decrease from 68.73 to 56.55 mmHg	[11]
Normal Wistar Rats	Systolic Tension	1 week treatment	Increase from 9.84 to 11.40 g	[11]
Infarcted Wistar Rats	Infarcted Area	-	Decrease from 6.98 to 3.94 mm ²	[9]
Water-loaded C57BL/6 Mice	Urinary Volume	0.58 nmol/g	Decrease from 0.27 to 0.06 mL/60 min	[7][10]
Water-loaded C57BL/6 Mice	Urine Osmolality	0.58 nmol/g	Increase from 681.1 to 1669 mOsm/KgH ₂ O	[10]

Key Signaling Pathways and Experimental Workflows Signaling Pathways



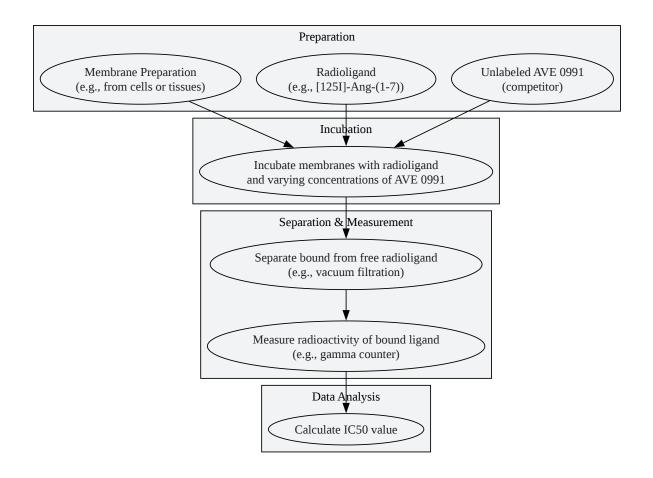


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Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Workflows

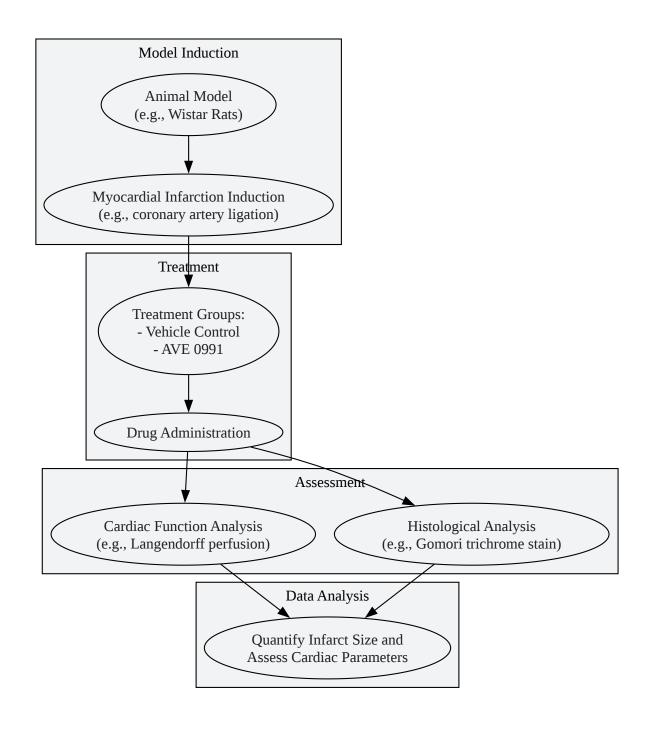




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Caption: Workflow for a competitive radioligand binding assay.





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Caption: Workflow for an in vivo myocardial infarction model.



Detailed Experimental Protocols Radioligand Binding Assay

- Objective: To determine the binding affinity of **AVE 0991** for the Mas receptor.
- Materials:
 - Cell membranes expressing the Mas receptor (e.g., from Mas-transfected COS cells or bovine aortic endothelial cells).
 - Radioligand: [125]-Ang-(1-7).
 - Unlabeled competitor: AVE 0991.
 - o Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Wash buffer (e.g., ice-cold PBS).
 - Glass fiber filters.
 - Scintillation fluid.

Procedure:

- Incubate cell membranes with a fixed concentration of [125]-Ang-(1-7) and increasing concentrations of unlabeled AVE 0991 in binding buffer.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:



- Plot the percentage of specific binding of [125]-Ang-(1-7) against the logarithm of the concentration of AVE 0991.
- Determine the IC₅₀ value (the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Measurement of Nitric Oxide (NO) Release

- Objective: To measure the amount of NO released from endothelial cells upon stimulation with AVE 0991.
- Materials:
 - Cultured endothelial cells (e.g., bovine aortic endothelial cells).
 - AVE 0991 solution.
 - NO-sensitive electrode or fluorescent dye (e.g., DAF-FM diacetate).
 - Balanced salt solution or cell culture medium.
- Procedure (using an NO-sensitive electrode):
 - Culture endothelial cells to confluence on a suitable substrate.
 - Position the NO-sensitive electrode close to the surface of the cells.
 - Establish a stable baseline reading.
 - Add AVE 0991 to the cell culture medium at the desired concentration.
 - Record the change in NO concentration over time.
- Data Analysis:
 - Quantify the peak NO concentration and the total amount of NO released.

In Vivo Myocardial Infarction Model



- Objective: To evaluate the cardioprotective effects of AVE 0991 in a rat model of myocardial infarction.
- Animal Model: Male Wistar rats.
- Procedure:
 - Induce myocardial infarction by ligating the left anterior descending coronary artery.
 - Divide the animals into treatment groups: sham-operated, vehicle-treated (infarcted), and
 AVE 0991-treated (infarcted).
 - Administer AVE 0991 or vehicle for a specified period (e.g., daily for several weeks).
 - At the end of the treatment period, assess cardiac function using the Langendorff-perfused isolated heart preparation. Measure parameters such as left ventricular developed pressure, heart rate, and coronary flow.
 - Harvest the hearts and perform histological analysis to determine the size of the infarcted area using staining methods like Gomori trichrome.
- Data Analysis:
 - Compare the cardiac function parameters and infarct size between the different treatment groups.

Therapeutic Potential and Future Directions

The discovery and development of **AVE 0991** represent a significant advancement in the field of cardiovascular pharmacology. Its favorable pharmacokinetic profile and potent activation of the protective arm of the RAS have demonstrated therapeutic potential in a range of preclinical models, including:

- Cardiovascular Diseases: Attenuation of heart failure, reduction of hypertension, and inhibition of atherogenesis.[2][9][12]
- Renal Diseases: Modulation of renal function and protection against ischemia-reperfusion injury.[1][13]



- Neurological Disorders: Neuroprotective effects in models of cerebral ischemia and attenuation of neuroinflammation.[13][14]
- Inflammatory Conditions: Alleviation of colitis severity in animal models.

Further research and clinical trials are warranted to fully elucidate the therapeutic efficacy and safety of **AVE 0991** in human diseases. The development of Mas receptor agonists like **AVE 0991** opens new avenues for the treatment of a variety of conditions characterized by endothelial dysfunction, inflammation, and fibrosis.

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